molecular formula C10H15Cl2FN2 B14034931 (R)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl

(R)-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl

Cat. No.: B14034931
M. Wt: 253.14 g/mol
InChI Key: ZNBYPLGGAITAKE-JZGIKJSDSA-N
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Description

®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl involves its interaction with specific molecular targets and pathways. The piperidine ring is essential for its biological activity, and it may interact with enzymes, receptors, or other proteins to exert its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-fluoro-4-(piperidin-3-yl)pyridine 2HCl is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

3-fluoro-4-[(3R)-piperidin-3-yl]pyridine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H/t8-;;/m0../s1

InChI Key

ZNBYPLGGAITAKE-JZGIKJSDSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=C(C=NC=C2)F.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl

Origin of Product

United States

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